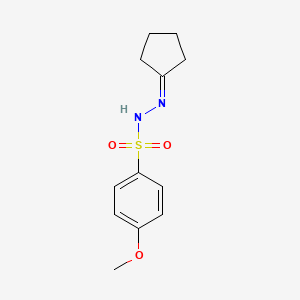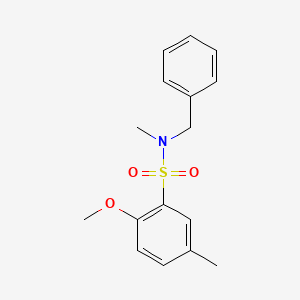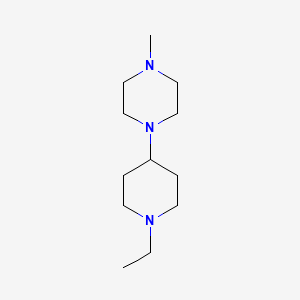
N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentylidene-4-methoxybenzenesulfonohydrazide, also known as CPMS, is a chemical compound that has been widely used in scientific research due to its unique properties. CPMS is a hydrazone derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide reacts with carbonyl compounds to form stable hydrazone derivatives. The reaction occurs through the formation of a Schiff base intermediate. This compound has been shown to have a high affinity for carbonyl compounds, which makes it an effective reagent for the determination of aldehydes and ketones.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor, antiviral, and antibacterial activity. It has been studied for its potential use in the treatment of cancer, viral infections, and bacterial infections. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide is a versatile reagent that can be used for the determination of aldehydes and ketones in various biological samples. It has been shown to have antitumor, antiviral, and antibacterial activity, which makes it a potential candidate for the development of novel drugs. However, this compound has limitations in terms of its stability and reactivity. It can decompose under certain conditions, which can affect the accuracy of the analysis. This compound also has a limited range of carbonyl compounds that it can react with, which can limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the use of N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide in scientific research. One direction is the development of novel compounds based on the structure of this compound. These compounds can be tested for their potential biological activity. Another direction is the optimization of the synthesis method to increase the yield and purity of this compound. This can lead to more efficient and cost-effective production of this compound. Additionally, the use of this compound in combination with other reagents can be explored to enhance its analytical and biological properties.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its synthesis method has been optimized to increase the yield and purity of the product. This compound has been studied for its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has the potential to be used in the development of novel drugs and in the analysis of carbonyl compounds in various biological samples.
Métodos De Síntesis
N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide can be synthesized through the reaction of 4-methoxybenzenesulfonyl hydrazide with cyclopentanone in the presence of a strong acid catalyst. The reaction yields N-cyclopentylidene-4-methoxybenzenesulfonohydrazide as the main product. The synthesis method has been optimized to increase the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide has been widely used in scientific research as a reagent for the determination of aldehydes and ketones. It has been used as a derivatizing agent for the analysis of carbonyl compounds in various biological samples. This compound has also been used in the synthesis of novel compounds with potential biological activity. This compound has been studied for its antitumor, antiviral, and antibacterial activity.
Propiedades
IUPAC Name |
N-(cyclopentylideneamino)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-17-11-6-8-12(9-7-11)18(15,16)14-13-10-4-2-3-5-10/h6-9,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMHKXHBQOEOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
amino]ethanol](/img/structure/B5751820.png)

![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)
